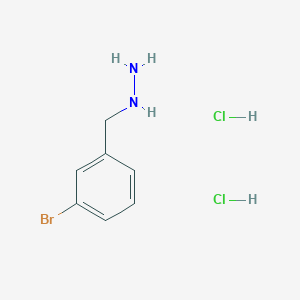

(3-Bromobenzyl)hydrazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Bromobenzyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C7H11BrCl2N2 and its molecular weight is 273.98. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

Hydrazine derivatives, such as this compound, are known to undergo nucleophilic addition reactions . In the Wolff-Kishner reduction, for example, aldehydes and ketones are converted to hydrazine derivatives, which can then be further converted to the corresponding alkane by reaction with base and heat .

Biochemical Pathways

The redox reaction of hydrazine dihydrochloride has been studied in aqueous hydrochloric acid medium , suggesting that this compound may participate in redox reactions in biological systems.

Biologische Aktivität

(3-Bromobenzyl)hydrazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C7H10BrCl2N2

- Molecular Weight : 267.98 g/mol

- CAS Number : 56604652

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The process can be summarized as follows:

- Starting Materials : 3-bromobenzyl chloride and hydrazine hydrate.

- Reaction Conditions : The reaction is carried out under reflux conditions with the addition of hydrochloric acid.

- Product Isolation : The product is precipitated as a dihydrochloride salt, which can be purified through recrystallization.

Antimicrobial Activity

Research has indicated that hydrazine derivatives, including (3-Bromobenzyl)hydrazine, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various hydrazine derivatives against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In particular, compounds with halogen substitutions, such as bromine, have shown enhanced activity due to increased lipophilicity and electrophilicity, which aid in penetrating bacterial cell walls .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that certain hydrazone derivatives can reduce the viability of cancer cell lines, such as Caco-2 and A549 cells:

- Caco-2 Cells : The compound exhibited a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.

- A549 Cells : The activity was less pronounced but still noteworthy, indicating a need for structural modifications to enhance efficacy .

Case Studies and Research Findings

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Mechanism : It potentially induces apoptosis in cancer cells through oxidative stress or by inhibiting key signaling pathways involved in cell proliferation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry Applications

(3-Bromobenzyl)hydrazine dihydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the following ways:

- Reagent in Organic Reactions : It acts as a nucleophile in electrophilic aromatic substitution reactions, facilitating the formation of more complex structures .

- Synthesis of Hydrazones and Schiff Bases : The compound is instrumental in synthesizing hydrazones and Schiff bases, which are essential in designing new pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound's derivatives have shown potential as therapeutic agents, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of (3-Bromobenzyl)hydrazine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in human cancer cells .

- Antimicrobial Properties : Some studies suggest that this compound and its derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal highlighted the synthesis of a series of hydrazone derivatives from this compound. These compounds were evaluated for their anticancer properties against breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting a potential pathway for new cancer therapies .

Case Study 2: Antimicrobial Activity Assessment

Another research effort focused on evaluating the antimicrobial efficacy of this compound derivatives against common bacterial strains such as E. coli and S. aureus. The study found that several synthesized compounds displayed notable antibacterial activity, indicating their potential use in treating bacterial infections .

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Organic Synthesis | Intermediate for hydrazones and Schiff bases | Facilitates complex organic reactions |

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against E. coli and S. aureus |

Eigenschaften

IUPAC Name |

(3-bromophenyl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHLFBADYQFQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.